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Compound of Interest

Compound Name: fosfomycin calcium

Cat. No.: B1167986 Get Quote

This technical support center provides researchers, scientists, and drug development

professionals with comprehensive troubleshooting guides and frequently asked questions

(FAQs) regarding the factors that influence the in vitro activity of fosfomycin calcium in culture

media. Accurate and reproducible susceptibility testing is critical for both clinical diagnostics

and research applications.

Frequently Asked Questions (FAQs)
Q1: What is the primary factor influencing fosfomycin activity in culture media?

A1: The single most critical factor is the presence of an inducer for fosfomycin's transport

systems into the bacterial cell. Fosfomycin mimics phosphoenolpyruvate and enters bacteria

primarily through two transport systems: the glycerol-3-phosphate transporter (GlpT) and the

hexose phosphate transporter (UhpT).[1][2][3] The expression of the UhpT system is inducible.

Glucose-6-phosphate (G6P) is a potent inducer of the UhpT transporter in many bacteria,

particularly within the Enterobacterales order.[1] Without an inducer like G6P, UhpT expression

can be low, leading to reduced fosfomycin uptake and falsely high Minimum Inhibitory

Concentration (MIC) values, which may be misinterpreted as resistance.[1][3]

Q2: Why is Glucose-6-Phosphate (G6P) added to fosfomycin susceptibility testing media?

A2: G6P is added to culture media to ensure the reliable and accurate determination of

fosfomycin susceptibility, especially for Enterobacterales.[4] Its addition induces the expression

of the UhpT transport system, a primary route of entry for fosfomycin into the bacterial cell.[1][2]
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Regulatory bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European

Committee on Antimicrobial Susceptibility Testing (EUCAST) recommend supplementing

fosfomycin testing media with 25 µg/mL (or 25 mg/L) of G6P to mimic in vivo conditions where

G6P may be present and to ensure consistent results.[4][5][6]

Q3: Does G6P enhance fosfomycin activity against all bacteria?

A3: No, the effect of G6P is species-dependent. For organisms like Escherichia coli and other

Enterobacterales that possess the G6P-inducible UhpT transport system, G6P enhances

fosfomycin activity.[2] However, for bacteria that lack the UhpT system, such as Pseudomonas

aeruginosa, G6P addition does not increase fosfomycin's activity as these organisms rely

solely on the GlpT transporter for uptake.[1][3] Furthermore, in some species like

Stenotrophomonas maltophilia, G6P has been shown to have an antagonistic effect, reducing

fosfomycin activity.[5][7]

Q4: What is the recommended method for fosfomycin susceptibility testing?

A4: The gold standard method for fosfomycin susceptibility testing recommended by both CLSI

and EUCAST is the agar dilution method.[4][8][9] Broth microdilution methods are generally

considered unreliable for fosfomycin and may yield incorrect results.[6][8] Disk diffusion is also

used, but the disks must be supplemented with G6P (typically 200 µg fosfomycin with 50 µg

G6P) to obtain accurate results.[10][11]

Q5: Can the type of basal culture medium affect fosfomycin's apparent activity?

A5: Yes, the choice of medium can influence results. The degree of change in MICs can be

dependent on the culture media used.[12][13] Standardized media like Mueller-Hinton Agar

(MHA) are recommended for consistency. It's crucial that the MHA is supplemented with the

correct concentration of G6P for testing relevant organisms.[4] The presence of glucose and

phosphate in unsupplemented Mueller-Hinton agar can reduce fosfomycin uptake, which is

compensated for by the addition of G6P.[4]
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Issue Encountered Potential Cause Recommended Action

High MIC values or small

inhibition zones for susceptible

control strains (e.g., E. coli

ATCC 25922)

Absence or incorrect

concentration of G6P: The

UhpT transporter was not

induced, leading to poor

fosfomycin uptake.

Ensure the testing medium

(e.g., Mueller-Hinton Agar) is

supplemented with 25 µg/mL

of Glucose-6-Phosphate.[4][5]

Prepare G6P stock solutions

fresh and verify the final

concentration in the media.

Incorrect testing method: Using

broth microdilution, which is

known to be unreliable for

fosfomycin.[8]

Switch to the CLSI/EUCAST

recommended gold standard

method: agar dilution.[4][9] If

using disk diffusion, confirm

the use of fosfomycin disks

supplemented with G6P

(200/50 µg).[10]

Inconsistent or variable results

between experiments

Improper G6P storage or

preparation: G6P solutions

may degrade if not stored

correctly.

Prepare G6P solutions fresh

for each batch of media. If a

stock solution is made, store it

frozen in aliquots and avoid

repeated freeze-thaw cycles.

High frequency of resistant

mutants: Fosfomycin

resistance can arise from

mutations in transport systems

(glpT, uhpT).[2][3]

When reading MIC plates,

disregard faint hazes or single

colonies within the inhibition

zone or at concentrations

above the MIC, as these often

represent resistant mutants

that may not be clinically

significant. The MIC should be

the lowest concentration that

inhibits visible growth

completely.[8]

Fosfomycin appears active

against P. aeruginosa in the

presence of G6P

Misinterpretation of results:P.

aeruginosa lacks the UhpT

transporter, so G6P should not

enhance fosfomycin activity.[1]

Do not add G6P to the medium

when testing P. aeruginosa.

Interpret results based on

breakpoints established for
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[3] Any observed activity is

independent of G6P.

testing without G6P, if

available. Note that EUCAST

does not have a clinical

breakpoint for P. aeruginosa

but provides an

epidemiological cutoff

(ECOFF).[8]

Fosfomycin shows reduced

activity against S. maltophilia

when G6P is added

Antagonistic effect of G6P: For

S. maltophilia, G6P has been

shown to be a fosfomycin

antagonist.[7]

Do not supplement the

medium with G6P when testing

fosfomycin against S.

maltophilia.

Quantitative Data Summary
Table 1: Standard Concentrations for Fosfomycin Susceptibility Testing Components

Component
Recommended
Concentration

Reference

Glucose-6-Phosphate (G6P) 25 µg/mL (or 25 mg/L) [4][5]

Fosfomycin Disk (for Disk

Diffusion)
200 µg Fosfomycin [10][11]

G6P in Fosfomycin Disk 50 µg [10][11]

Table 2: Effect of G6P on Fosfomycin MICs (µg/mL) for E. coli Mutants
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E. coli Mutant
Strain

MIC in MH Agar + 5
µg/mL G6P

MIC in MH Agar (No
G6P)

Reference

ΔuhpT (lacks UhpT

transporter)
64 64 [10]

ΔglpT (lacks GlpT

transporter)
64 >512 [10]

ΔcyaA (affects cAMP

levels)
512 >512 [10]

ΔptsI (affects cAMP

levels)
256 >512 [10]

ΔcyaA-ΔglpT (double

mutant)
>512 >512 [10]

ΔptsI-ΔuhpT (double

mutant)
>512 >512 [10]

Experimental Protocols
Protocol 1: Agar Dilution Susceptibility Testing for
Fosfomycin (CLSI/EUCAST Standard)
This protocol describes the reference method for determining the Minimum Inhibitory

Concentration (MIC) of fosfomycin.

1. Media and Reagent Preparation: a. Mueller-Hinton Agar (MHA): Prepare MHA according to

the manufacturer's instructions. Autoclave and cool to 48-50°C in a water bath. b. Glucose-6-

Phosphate (G6P) Stock Solution: Prepare a sterile stock solution of G6P (e.g., 2.5 mg/mL or

2500 µg/mL) in deionized water and filter-sterilize. c. Fosfomycin Stock Solution: Prepare a

stock solution of fosfomycin calcium at a known concentration (e.g., 10 mg/mL) in sterile

water. Account for the potency of the fosfomycin powder. d. Supplemented MHA: Aseptically

add the G6P stock solution to the molten MHA to achieve a final concentration of 25 µg/mL.

Mix gently but thoroughly.
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2. Preparation of Agar Plates: a. Create a series of tubes, each containing the appropriate

volume of molten, G6P-supplemented MHA. b. Prepare two-fold serial dilutions of the

fosfomycin stock solution and add the appropriate volume to each tube of agar to achieve the

desired final concentrations (e.g., 0.25 to 256 µg/mL). Also, prepare a drug-free control plate

containing only MHA with G6P. c. Immediately pour the contents of each tube into sterile,

labeled petri dishes to a uniform depth (e.g., 25 mL in a 100 mm plate). d. Allow plates to

solidify at room temperature and then dry them, slightly opened, in an incubator or laminar flow

hood.

3. Inoculum Preparation: a. From a fresh (18-24 hour) culture on a non-selective agar plate,

touch 3-5 isolated colonies with a sterile loop. b. Suspend the colonies in sterile saline or broth.

c. Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2

x 10⁸ CFU/mL). d. Further dilute this suspension (typically 1:10) to obtain a final inoculum

concentration of approximately 10⁷ CFU/mL.

4. Inoculation and Incubation: a. Using an inoculum-replicating apparatus (e.g., a multipoint

inoculator), spot-inoculate approximately 1-2 µL of the prepared bacterial suspension onto the

surface of each agar plate, starting from the lowest to the highest fosfomycin concentration.

The final inoculum on the agar should be approximately 10⁴ CFU per spot. b. Allow the

inoculum spots to dry completely before inverting the plates. c. Incubate the plates at 35 ± 2°C

for 16-20 hours in ambient air.

5. Result Interpretation: a. The MIC is the lowest concentration of fosfomycin that completely

inhibits visible bacterial growth, disregarding any faint haze or single colonies caused by

resistant mutants. b. The growth control plate must show confluent growth for the test to be

valid.
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1. Preparation

2. Plate Creation

3. Inoculum Preparation

4. Inoculation & Reading

Prepare Molten MHA

Add G6P to MHA
(Final Conc: 25 µg/mL)

Prepare G6P Stock (2500 µg/mL) Prepare Fosfomycin Stock

Serial Dilute Fosfomycin
into Supplemented MHA

Pour Agar Plates
(Including Growth Control)

Spot Inoculate Plates
(10^4 CFU/spot)

Make Bacterial Suspension

Adjust to 0.5 McFarland

Dilute for Final Inoculum
(10^7 CFU/mL)

Incubate 16-20h at 35°C

Read MIC
(Lowest concentration with no growth)

Click to download full resolution via product page

Caption: Workflow for Fosfomycin Agar Dilution Susceptibility Testing.
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Inconsistent/High
Fosfomycin MIC Results

Is the organism
 an Enterobacterale?

Is medium supplemented with
25 µg/mL G6P?

Yes

ACTION: Do not add G6P for
 P. aeruginosa or S. maltophilia.

No (e.g., P. aeruginosa)

Is the method
Agar Dilution?

Yes ACTION: Add 25 µg/mL G6P
to Mueller-Hinton Agar.

No

CAUSE: G6P may be degraded
or concentration is wrong.

ACTION: Prepare fresh G6P solution.

If still inconsistent

CAUSE: Broth microdilution is unreliable.
ACTION: Switch to Agar Dilution method.

No

CAUSE: High frequency of mutants.
ACTION: Ignore single colonies/haze

when reading MIC.

Yes

Click to download full resolution via product page

Caption: Troubleshooting Logic for Inconsistent Fosfomycin MIC Results.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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